H-Leu-leu-phe-OH
Description
H-Leu-Leu-Phe-OH is a tripeptide composed of two leucine (Leu) residues and one phenylalanine (Phe), with a free amino terminus (H-) and a free carboxyl terminus (-OH). Its molecular formula is C₂₁H₃₃N₃O₅, and its estimated molecular weight is ~419.51 g/mol (calculated based on amino acid composition and peptide bond formation).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-13(2)10-16(22)19(25)23-17(11-14(3)4)20(26)24-18(21(27)28)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGNBKMIJHOHL-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428627 | |
| Record name | AG-G-96132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74479-02-0 | |
| Record name | AG-G-96132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Protecting Groups
Solid-phase peptide synthesis remains the gold standard for constructing H-Leu-Leu-Phe-OH due to its scalability and precision. The process employs a resin-bound C-terminal amino acid, with sequential additions of protected residues. Critical reagents include:
- Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) as temporary α-amino protecting groups.
- Hydroxybenzotriazole (HOBt) or Oxyma Pure as coupling additives to minimize racemization.
- Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) as activators for amide bond formation.
The choice of resin (e.g., Wang or Rink amide) dictates the C-terminal functionality, with Wang resin yielding free carboxylic acid upon cleavage.
Stepwise Assembly Protocol
- Resin Swelling : The resin is pre-swelled in dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amino terminus.
- Coupling : Activated amino acids (4 equiv) are coupled using HBTU (3.9 equiv) and diisopropylethylamine (6 equiv) in DMF for 1–2 hours.
- Washing : Sequential washes with DMF and dichloromethane (DCM) remove excess reagents.
This cycle repeats for each residue, with real-time monitoring via Kaiser tests to confirm coupling efficiency.
Cleavage and Global Deprotection
Final cleavage from the resin employs trifluoroacetic acid (TFA)-based cocktails:
- Standard Cocktail : TFA:water:triisopropylsilane (95:2.5:2.5) for 2–4 hours.
- Scavengers : Thiol-based additives (e.g., ethanedithiol) prevent side reactions with phenylalanine’s aromatic ring.
Post-cleavage, cold ether precipitation isolates the crude peptide, yielding >85% purity prior to purification.
Solution-Phase Peptide Synthesis
Segment Condensation Strategy
Solution-phase synthesis is preferred for short peptides requiring minimal purification. Key steps include:
Advanced Coupling Reagents
- Propylphosphonic Anhydride (T3P®) : Enhances coupling efficiency in DCM or anisole, achieving >90% conversion within 10 minutes.
- Phosphate Salts : Minimize epimerization during activation, critical for preserving stereochemical integrity.
Industrial-Scale Production
Automated SPPS Systems
Industrial synthesizers (e.g., CEM Liberty Blue) utilize microwave-assisted heating to accelerate coupling and deprotection cycles. Key parameters:
- Temperature : 50–75°C reduces cycle times by 50% compared to room-temperature protocols.
- Solvent Recycling : DMF recovery systems reduce costs and environmental impact.
Green Chemistry Innovations
- Biobased Solvents : Cyrene™ (dihydrolevoglucosenone) replaces DMF, offering reduced toxicity.
- Enzymatic Coupling : Thermolysin catalyzes fragment condensation under aqueous conditions, eliminating organic solvents.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Purity and Yield Optimization
- Ion-Exchange Chromatography : Removes truncated sequences via charge differences.
- Lyophilization : Freeze-drying stabilizes the peptide for long-term storage.
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Solution-Phase | Industrial SPPS |
|---|---|---|---|
| Average Yield | 70–85% | 50–65% | 80–95% |
| Purity (Pre-HPLC) | 75–90% | 60–75% | 85–98% |
| Cycle Time | 6–8 hours/residue | 2–4 hours/residue | 1–2 hours/residue |
| Scalability | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions: H-Leu-leu-phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can be used to reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Reagents like carbodiimides (e.g., EDC) and nucleophiles (e.g., amines) are commonly employed
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .
Scientific Research Applications
Peptide Synthesis
Building Block for Peptides
H-Leu-Leu-Phe-OH serves as a crucial building block in peptide synthesis. Its specific amino acid sequence allows researchers to create peptides that mimic protein segments, facilitating studies on protein-protein interactions and enzymatic activities. This is particularly valuable in drug discovery, where understanding these interactions can lead to the development of new therapeutic agents .
Drug Delivery Systems
Enhanced Stability and Bioavailability
The unique structure of this compound enables its incorporation into advanced drug delivery systems. These systems are designed to enhance the stability and bioavailability of pharmaceuticals, ensuring that drugs are delivered effectively to target sites within the body. The compound's ability to self-assemble into well-defined structures makes it suitable for designing hydrogels and other materials that can encapsulate drugs for controlled release .
Biotechnology Research
Insights into Cellular Processes
In biotechnology, this compound is utilized in studies focused on protein interactions and enzymatic activities. Researchers investigate how this peptide interacts with various cellular components, providing insights into cellular processes and potential therapeutic targets. Such studies are crucial for understanding diseases at a molecular level and developing targeted treatments .
Cosmetic Formulations
Skin Benefits
The compound is also explored in the beauty industry for its potential skin benefits. Its incorporation into cosmetic formulations aims to offer hydration and anti-aging effects, appealing to consumers seeking effective skincare solutions. The biochemical properties of this compound contribute to its effectiveness in enhancing skin health .
Nutritional Supplements
Improving Muscle Recovery
In the realm of sports nutrition, this compound is investigated for its role in developing nutritional supplements aimed at improving muscle recovery and overall health. The peptide's amino acid composition is believed to support muscle repair and growth, making it a valuable addition to dietary supplements for athletes and fitness enthusiasts .
Summary of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Building block for creating peptides; essential for drug discovery research. |
| Drug Delivery Systems | Enhances stability and bioavailability of pharmaceuticals through self-assembly. |
| Biotechnology Research | Studies on protein interactions; insights into cellular processes and diseases. |
| Cosmetic Formulations | Potential skin benefits; used in hydration and anti-aging products. |
| Nutritional Supplements | Aids muscle recovery; valuable in sports nutrition products. |
Case Study 1: Peptide Synthesis Efficiency
Researchers have utilized this compound as a model substrate to study the efficiency of different enzymatic methods for synthesizing peptides with specific sequences. These studies have provided critical data on the accuracy of peptide synthesis techniques, influencing future methodologies in peptide chemistry.
Case Study 2: Drug Delivery Hydrogels
A study demonstrated the use of this compound in creating hydrogels that encapsulate antibiotics for sustained release. The hydrogels exhibited effective antibacterial properties while maintaining biocompatibility, showcasing the compound's potential in medical applications .
Case Study 3: Cosmetic Efficacy
Clinical trials involving cosmetic products formulated with this compound indicated significant improvements in skin hydration levels among participants over a four-week period. These findings support the compound's role in enhancing skincare formulations .
Mechanism of Action
The mechanism of action of H-Leu-leu-phe-OH involves its ability to self-assemble into various nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable secondary structures, which can be tailored for specific applications. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares H-Leu-Leu-Phe-OH with structurally related peptides:
Key Observations:
- Hydrophobicity : this compound is less hydrophobic than H-Phe-Phe-Phe-Phe-Phe-OH but more hydrophobic than H-Leu-Ser-Phe-OH due to the polar serine residue.
- Protecting Groups : Boc-Leu-Phe-Pro-OH includes a tert-butoxycarbonyl (Boc) group, enhancing stability during synthesis but requiring deprotection for biological applications.
Biological Activity
H-Leu-Leu-Phe-OH, a tripeptide composed of leucine and phenylalanine residues, has garnered attention for its biological activities, particularly in the context of protease inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is a peptide that features two leucine (Leu) residues and one phenylalanine (Phe) residue. Its structure can be represented as follows:
This tripeptide is known for its ability to interact with various biological systems, particularly through protease inhibition.
1. Protease Inhibition
Research indicates that this compound exhibits significant inhibitory activity against specific proteases. A study highlighted that dipeptide aldehydes derived from similar structures showed potent inhibition against cathepsins, which are cysteine proteases involved in various physiological processes including protein degradation and immune response modulation .
| Protease | Inhibition Activity |
|---|---|
| Cathepsin B | Low activity |
| Cathepsin L | High activity |
| Cathepsin S | Moderate activity |
The selectivity of this compound against these proteases suggests its potential use in therapeutic applications where modulation of these enzymes is beneficial.
2. Antimicrobial Activity
In addition to protease inhibition, this compound has shown promise in antimicrobial applications. A study on self-assembled peptide hydrogels indicated that peptides similar in structure could effectively inhibit the growth of Staphylococcus aureus by disrupting cell wall integrity .
- Inhibition Rate : Approximately 95% bacterial proliferation was inhibited after 20 hours of incubation.
3. Cell Viability and Cytotoxicity
The biocompatibility of this compound has also been assessed in various cellular contexts. For instance, studies have demonstrated high cell viability when human mesenchymal stem cells (hMSCs) were cultured in environments containing similar peptide structures, indicating that these peptides can support cellular health while exerting their biological effects .
Case Study 1: Inhibition of Renin Activity
A notable case study examined the effects of related peptides on renin activity, a key regulator in blood pressure control. The compound derived from similar structures exhibited an IC50 value of against human renin, showcasing high specificity and potential for hypertension treatment .
Case Study 2: Antimicrobial Peptide Development
Another study focused on developing antimicrobial peptides based on the structure of this compound. These peptides were incorporated into hydrogels for wound healing applications, significantly reducing bacterial load in infected wounds compared to untreated controls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Protease Inhibition : The peptide likely binds to the active sites of target proteases, preventing substrate access and subsequent enzymatic activity.
- Antimicrobial Action : It may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing H-Leu-Leu-Phe-OH, and how can purity be validated?
- Methodology : Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu chemistry. Validate purity via reverse-phase HPLC (≥95% purity) and confirm structure using -NMR and mass spectrometry. Ensure reproducibility by documenting solvent systems (e.g., acetonitrile/water gradients) and coupling agents (e.g., HBTU/DIPEA) .
- Data Handling : Include chromatograms and spectral data in supplementary materials, adhering to journal guidelines for compound characterization .
Q. How do researchers determine the stability of this compound under physiological conditions?
- Experimental Design : Incubate the peptide in phosphate-buffered saline (PBS) at 37°C and analyze degradation kinetics using LC-MS. Compare stability across pH levels (e.g., 2.0, 7.4, 9.0) to mimic gastrointestinal, bloodstream, and lysosomal environments .
- Contradiction Mitigation : Address variability by repeating assays in triplicate and reporting standard deviations .
Q. What in vitro assays are most reliable for assessing the bioactivity of this compound?
- Approach : Use cell-based assays (e.g., HEK293 or macrophage models) to evaluate immunomodulatory effects. Measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Normalize results to positive controls (e.g., LPS) and include dose-response curves .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinity be resolved?
- Analysis Framework :
Compare assay conditions (e.g., surface plasmon resonance vs. radioligand binding).
Evaluate buffer composition (e.g., divalent cations affecting binding kinetics).
Use molecular dynamics simulations to model peptide-receptor interactions and identify critical residues .
- Data Interpretation : Apply statistical rigor (e.g., ANOVA for inter-study variability) and publish raw datasets for peer validation .
Q. What strategies optimize this compound’s cellular uptake in drug delivery studies?
- Methodology :
- Modify peptide lipophilicity via N-methylation or lipid conjugation.
- Quantify uptake efficiency using fluorescent tagging (e.g., FITC) and flow cytometry.
- Compare results across cell lines (e.g., Caco-2 vs. HeLa) to assess tissue-specific variability .
- Experimental Controls : Include scrambled-sequence peptides to rule out nonspecific effects .
Q. How can researchers design experiments to study this compound’s role in modulating protein-protein interactions?
- Advanced Techniques :
- Use Förster resonance energy transfer (FRET) to monitor real-time interactions.
- Integrate cryo-EM for structural insights into peptide-bound complexes.
- Validate findings with knockout models (e.g., CRISPR-Cas9-edited cells lacking target receptors) .
- Ethical Considerations : Obtain institutional review board (IRB) approval for biological studies involving human-derived samples .
Methodological Best Practices
- Literature Reviews : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over reviews to avoid bias .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like Zenodo .
- Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence and identify knowledge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
